Fluorocyclopentane

説明

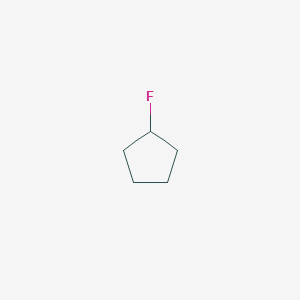

Structure

3D Structure

特性

IUPAC Name |

fluorocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYNFMGKZFOMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163883 | |

| Record name | Fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-36-3 | |

| Record name | Fluorocyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorocyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Fluorocyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of fluorocyclopentane (C₅H₉F). It is intended for researchers, scientists, and professionals in drug development who require detailed data and procedural insights for handling and utilizing this compound. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes visualizations for synthetic and analytical workflows to facilitate a deeper understanding of the logical processes involved in its study.

Introduction

This compound is a fluorinated derivative of cyclopentane, a cyclic alkane.[1] The substitution of a hydrogen atom with a fluorine atom significantly alters the molecule's physical and chemical characteristics compared to its parent compound, cyclopentane.[2] The presence of the highly electronegative fluorine atom introduces a significant dipole moment and the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the compound's stability.[2] These unique properties make this compound a valuable compound in various fields, including its use as an intermediate in organic synthesis, a potential refrigerant alternative, and a building block in the development of pharmaceuticals and advanced materials.[3] This guide serves as a centralized resource for its fundamental physicochemical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉F | [2][3] |

| Molecular Weight | 88.12 g/mol , 88.13 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | Approximately 0.9 g/cm³, 0.91 g/cm³ | [2][3] |

| Boiling Point | 68.8°C at 760 mmHg, 52°C at 300 mmHg | [2][3][4] |

| Melting Point | Data not readily available | |

| Refractive Index (n20D) | 1.39 | [3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| Water | Insoluble | The non-polar hydrocarbon structure limits solubility in polar solvents like water. |

| Organic Solvents | Soluble | Expected to be soluble in non-polar organic solvents such as hexane, benzene, and other hydrocarbons. |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] For small sample volumes, a micro-reflux method is suitable.[6]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer or temperature probe

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of this compound into the test tube and add a small magnetic stir bar.[6]

-

Clamp the test tube securely within the heating block on the hot plate stirrer.[6]

-

Position the thermometer such that the bulb is approximately 1 cm above the surface of the liquid.[6]

-

Turn on the stirrer to ensure gentle mixing.[6]

-

Begin heating the sample and observe for boiling (bubble formation) and the condensation of vapor on the walls of the test tube (refluxing).[6]

-

The level at which the vapor condenses is known as the reflux ring. Adjust the thermometer so that its bulb is at the level of this ring.[6]

-

When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point.[6]

-

Record the boiling point and the ambient atmospheric pressure.[5]

Determination of Density (Gravimetric Method)

Density is the mass of a substance per unit volume. A straightforward method for liquid density is to measure the mass of a known volume.[7][8]

Apparatus:

-

Analytical balance (accurate to at least 0.001 g)

-

Graduated cylinder or volumetric flask (e.g., 10 mL)

-

Pipette

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder on the analytical balance.[8]

-

Carefully transfer a precise volume of this compound (e.g., 10.0 mL) into the graduated cylinder.

-

Record the volume, ensuring the measurement is taken from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the this compound.[8]

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the this compound by subtracting the mass of the empty cylinder from the combined mass.[8]

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[9]

-

Repeat the measurement multiple times and average the results for accuracy.[8]

Measurement of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that can be measured using a refractometer.[10]

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for high precision)

-

Lint-free tissues

-

Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument, typically using distilled water, for which the refractive index is known at a specific temperature.[10]

-

Place a few drops of this compound onto the surface of the measuring prism using a clean dropper.[10]

-

Close the prism assembly securely.

-

Allow a short time for the sample to reach thermal equilibrium, typically at 20°C.

-

Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index value from the instrument's scale.

-

Clean the prism surfaces thoroughly with a suitable solvent and a soft tissue after the measurement.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[11]

Apparatus:

-

Vials or flasks with secure caps

-

Shaker or agitator

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringe filters (e.g., PTFE, chemically inert)

-

Analytical instrument for quantification (e.g., Gas Chromatography - GC)

Procedure:

-

Add an excess amount of this compound (solute) to a known volume of the solvent (e.g., water) in a vial. The presence of undissolved solute is necessary to ensure saturation.[11]

-

Seal the vial and place it in a shaker within a constant temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

After agitation, allow the vials to stand undisturbed at the same temperature to let undissolved material settle.

-

Separate the undissolved solute from the saturated solution, typically by centrifugation followed by careful filtration of the supernatant through a syringe filter.[12]

-

Quantify the concentration of this compound in the clear, saturated filtrate using a pre-calibrated analytical method like Gas Chromatography (GC).[12]

-

The resulting concentration is reported as the solubility at the specified temperature.[12]

Workflows and Logical Diagrams

The following diagrams, created using Graphviz, illustrate logical workflows relevant to the synthesis and analysis of this compound.

Synthetic Workflow

A plausible synthetic route to this compound involves the conversion of a precursor like cyclopentanol to a halocyclopentane (e.g., bromocyclopentane), followed by a nucleophilic substitution with a fluoride source.

Analytical Characterization Workflow

The characterization of a synthesized organic compound like this compound involves a series of analytical techniques to confirm its identity, purity, and structure.[13][14]

References

- 1. CAS 1481-36-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 1481-36-3 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chm.uri.edu [chm.uri.edu]

- 10. scribd.com [scribd.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. benchchem.com [benchchem.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Analysis of Fluorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral analysis of fluorocyclopentane, a molecule of interest in the development of fluorinated pharmaceuticals and materials. The unique structural and conformational properties of this compound give rise to complex and informative ¹H and ¹⁹F NMR spectra. Understanding these spectra is crucial for the characterization and application of this compound and its derivatives.

Conformational Dynamics of this compound

This compound, like its parent cycloalkane, is not a planar molecule. It undergoes rapid conformational changes through a process known as pseudorotation. This dynamic process involves the out-of-plane puckering of the five-membered ring, leading to a continuous interconversion between various envelope and twist conformations.

Theoretical calculations and spectroscopic studies, including infrared, Raman, and microwave spectroscopy, have shown that this compound predominantly exists in a single, stable, twisted C₁ conformation. This is a critical finding for the interpretation of its NMR spectra, as it implies that the observed signals represent a single conformational state rather than a time-averaged spectrum of multiple rapidly interconverting forms. In this C₁ conformation, the fluorine atom can occupy either a pseudo-axial or a pseudo-equatorial position, with the equilibrium between these being a key determinant of the observed NMR parameters.

¹H and ¹⁹F NMR Spectral Data

The following tables summarize the key quantitative ¹H and ¹⁹F NMR data for this compound. These values are essential for the structural elucidation and conformational analysis of this compound and its derivatives.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (CH-F) | 4.8 (approx.) | dm | J(H,F) ≈ 50 (geminal) |

| H-2, H-5 (CH₂) | 1.7 - 2.0 | m | |

| H-3, H-4 (CH₂) | 1.5 - 1.8 | m |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and temperature. The values presented are typical and serve as a guide for spectral interpretation. The multiplicity "dm" denotes a doublet of multiplets.

Table 2: ¹⁹F NMR Chemical Shift for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹⁹F | -170 to -180 (approx.) | m | J(F,H) ≈ 50 (geminal) |

Note: The ¹⁹F chemical shift is typically referenced to an external standard such as CFCl₃. The multiplicity "m" indicates a multiplet due to coupling with neighboring protons.

Experimental Protocols

The acquisition of high-quality ¹H and ¹⁹F NMR spectra is fundamental to the detailed analysis of this compound. The following outlines a general experimental protocol.

Sample Preparation

-

Compound Synthesis: this compound can be synthesized through various methods, including the fluorination of cyclopentanol or the reaction of cyclopentyl bromide with a fluoride source. Purity of the sample is crucial for obtaining clean NMR spectra.

-

Solvent Selection: A deuterated solvent that is inert and provides good solubility for this compound should be chosen. Common choices include chloroform-d (CDCl₃), acetone-d₆, and benzene-d₆. The choice of solvent can influence the chemical shifts and conformational equilibrium.

-

Concentration: A sample concentration of 5-10 mg/mL is typically sufficient for ¹H NMR. For ¹⁹F NMR, which has high sensitivity, lower concentrations can often be used.

-

Referencing: For ¹H NMR, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as trichlorofluoromethane (CFCl₃) (δ = 0.0 ppm) is often employed.

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) equipped with a probe capable of detecting both ¹H and ¹⁹F is required.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A spectral width of approximately 10-12 ppm is usually sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to ensure full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are typically adequate for a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is generally used. Proton decoupling may be employed to simplify the spectrum and improve sensitivity.

-

Spectral Width: Due to the large chemical shift range of fluorine, a wider spectral width (e.g., 200-300 ppm) may be necessary.

-

Acquisition Time and Relaxation Delay: Similar to ¹H NMR, these parameters should be optimized for resolution and sensitivity.

-

Number of Scans: Due to the high sensitivity of ¹⁹F, fewer scans are often needed compared to ¹H NMR.

-

Visualization of Key Concepts

The following diagrams illustrate the conformational dynamics and the workflow for NMR spectral analysis of this compound.

Conclusion

The ¹H and ¹⁹F NMR spectral analysis of this compound provides a wealth of information regarding its structure and conformational preferences. The data presented in this guide, coupled with the outlined experimental protocols, will serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of the NMR characteristics of this compound is essential for leveraging its unique properties in the design of novel molecules with enhanced biological activity and material properties.

A Quantum Chemical Deep Dive into the C-F Bond of Fluorocyclopentane

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the quantum chemical methodologies used to investigate the carbon-fluorine (C-F) bond in fluorocyclopentane. For researchers, scientists, and professionals in drug development, understanding the nuanced properties of the C-F bond is critical, as its unique characteristics can significantly influence molecular conformation, stability, and biological activity.[1][2][3] This document outlines the theoretical background, computational protocols, and expected quantitative data from such studies, serving as a technical guide to this area of computational chemistry.

Introduction: The Significance of the C-F Bond

The carbon-fluorine bond is a cornerstone of modern medicinal chemistry.[2] Its introduction into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2] The C-F bond is the strongest single bond in organic chemistry, characterized by its high polarity and short bond length.[4] These features arise from the large electronegativity difference between carbon (2.55) and fluorine (3.98), which leads to a significant partial positive charge on the carbon and a partial negative charge on the fluorine.[4] In a cyclic system like cyclopentane, the introduction of a fluorine atom induces distinct conformational preferences and electronic effects that are crucial for molecular design.

Quantum chemical calculations offer a powerful lens through which to examine these properties at a sub-atomic level. By solving the Schrödinger equation for the molecular system, we can obtain detailed information about the C-F bond's length, strength, vibrational frequency, and the electronic interactions it participates in with its local environment.

Theoretical Background and Computational Approaches

The study of this compound's C-F bond necessitates the use of sophisticated quantum mechanical models. The choice of theoretical method and basis set is paramount for obtaining accurate and reliable results.

2.1. Levels of Theory

-

Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Functionals such as M06-2X and ωB97X-D are often recommended for systems where non-covalent interactions and electronic effects are important.[5][6] The B3LYP functional is also widely used, though it may be less accurate for subtle energetic effects.

-

Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 provides a more rigorous treatment of electron correlation than most DFT functionals.[7] It is often used as a benchmark for DFT results, particularly for conformational energies and interaction energies.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy. However, their computational cost typically limits their application to smaller systems or for single-point energy calculations on geometries optimized at a lower level of theory.

2.2. Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. For fluorine-containing compounds, it is crucial to use basis sets that can adequately describe the diffuse electron density of the fluorine atom and polarization effects. Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets like Dunning's aug-cc-pVTZ are highly recommended for accurate calculations.[5][7]

Computational Methodology

A typical quantum chemical study of the C-F bond in this compound follows a structured workflow. The protocol detailed below is a robust approach for obtaining a comprehensive understanding of the molecule's properties.

Experimental Protocol: Quantum Chemical Analysis of this compound

1. Initial Structure Generation:

- The 3D coordinates of this compound are generated using a molecular builder. Both possible envelope (C_s) and twist (C_2) conformations of the cyclopentane ring should be considered, with the fluorine atom placed in both axial and equatorial-like positions for the envelope conformer.

2. Conformational Search and Geometry Optimization:

- A conformational search is performed to locate all stable minima on the potential energy surface.

- Full geometry optimization of each identified conformer is carried out. A common and reliable level of theory for this step is M06-2X/6-311+G(d,p).

- The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been located.

3. Vibrational Frequency Analysis:

- Vibrational frequencies are calculated at the same level of theory as the geometry optimization.

- This analysis provides the zero-point vibrational energy (ZPVE) for accurate energy comparisons between conformers.

- The calculated infrared (IR) spectrum can be used to identify the characteristic C-F stretching frequency.

4. High-Accuracy Single-Point Energy Calculation:

- To refine the relative energies of the conformers, single-point energy calculations are performed on the optimized geometries using a higher level of theory, such as MP2/aug-cc-pVTZ or DLPNO-CCSD(T)/CBS.[5]

5. Population Analysis and Bond Characterization:

- Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the optimized wavefunctions to investigate the electronic structure.[7] This method provides:

- Natural atomic charges, which are generally more reliable than Mulliken charges.[8]

- The hybridization of the C and F atomic orbitals forming the C-F bond.

- A quantitative measure of hyperconjugative interactions (e.g., n → σ*) between lone pairs and antibonding orbitals, which are crucial for understanding conformational preferences.

The logical flow of this computational protocol is visualized in the diagram below.

Results and Discussion: Characterizing the C-F Bond

The computational protocol described above yields a wealth of quantitative data. The following tables summarize the expected results for the most stable conformer of this compound, based on literature values for similar fluorinated aliphatic rings.[4][7]

Data Presentation

Table 1: Calculated Geometric and Vibrational Properties of the C-F Bond

| Parameter | Theoretical Level | Expected Value |

| C-F Bond Length (Å) | MP2/aug-cc-pVTZ | 1.39 - 1.41 |

| C-C-F Bond Angle (°) | MP2/aug-cc-pVTZ | 109.0 - 110.5 |

| C-F Stretching Frequency (cm⁻¹) | M06-2X/6-311+G(d,p) | 1050 - 1150 |

| Bond Dissociation Energy (kcal/mol) | DLPNO-CCSD(T)/CBS | ~110 - 115 |

Table 2: Natural Bond Orbital (NBO) Analysis Data for the C-F Bond

| Parameter | Theoretical Level | Expected Value |

| Natural Charge on Carbon (C) | M06-2X/6-311+G(d,p) | +0.25 to +0.35 e |

| Natural Charge on Fluorine (F) | M06-2X/6-311+G(d,p) | -0.30 to -0.40 e |

| Hybridization on C (spx) | M06-2X/6-311+G(d,p) | x ≈ 3.1 - 3.3 |

| Hybridization on F (spx) | M06-2X/6-311+G(d,p) | x ≈ 3.5 - 3.8 |

| σC-H → σ*C-F Interaction Energy (kcal/mol) | M06-2X/6-311+G(d,p) | 1.5 - 2.5 |

Conformational Analysis

Cyclopentane exists in a dynamic equilibrium between envelope and twist conformations. The introduction of a fluorine substituent is expected to favor an envelope conformation where the C-F bond occupies an axial-like position to minimize steric interactions and maximize stabilizing hyperconjugative effects. The energy difference between the axial and equatorial conformers is typically small, on the order of 0.2-0.5 kcal/mol.

Natural Bond Orbital (NBO) Insights

NBO analysis is particularly illuminating for the C-F bond. The analysis quantifies the delocalization of electron density from neighboring bonding orbitals (like σC-H or σC-C) into the antibonding orbital of the C-F bond (σ*C-F). This hyperconjugation is a key stabilizing interaction. The diagram below illustrates this crucial electronic effect.

This σ → σ* interaction not only contributes to the overall stability of the molecule but also slightly lengthens the C-F bond and shortens the donor C-H bond. Understanding these interactions is vital for predicting how the molecule will interact with its environment, such as a protein binding pocket.

Conclusion

Quantum chemical studies provide indispensable insights into the nature of the C-F bond in this compound. Through a combination of high-level theoretical methods like DFT and MP2, appropriate basis sets, and detailed analysis using tools like NBO, a quantitative and predictive understanding of the molecule's structure, stability, and electronic properties can be achieved. This knowledge is fundamental for the rational design of novel pharmaceuticals and advanced materials where the unique properties of the C-F bond are harnessed to achieve desired functions. The methodologies and expected findings presented in this guide offer a robust framework for researchers embarking on such computational investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 5. High-Level Quantum Chemical Prediction of C-F Bond Dissociation Energies of Perfluoroalkyl Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

Gas-Phase Thermochemistry of Fluorocyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorocyclopentane, a fluorinated cycloalkane, is a molecule of interest in various fields, including materials science and as a potential building block in the synthesis of pharmaceuticals. Understanding its gas-phase thermochemistry is crucial for modeling its behavior in chemical reactions, assessing its stability, and predicting its interactions in biological systems. This technical guide provides a comprehensive overview of the current state of knowledge regarding the gas-phase thermochemistry of this compound, with a focus on both the available data and the methodologies for its determination.

Due to a lack of available experimental data on the gas-phase thermochemistry of this compound, this guide will focus on computationally derived data and the established experimental and theoretical methods for determining such properties. For comparative purposes, experimentally determined thermochemical data for the parent molecule, cyclopentane, are also presented.

Data Presentation

As of the latest literature review, experimental values for the gas-phase enthalpy of formation, standard entropy, and heat capacity of this compound are not available. However, computational studies have been conducted to determine the relative energies of its conformers.

Conformational Energies of this compound

This compound exists in multiple conformations, with the twisted C1 conformer being the most stable.[1] The calculated energy differences for various conformers are presented in Table 1.

| Conformer | Symmetry | Relative Energy (cm⁻¹) |

| Twisted | C₁ | 0 |

| Envelope (axial) | Cₛ | 75 ± 33 |

| Envelope (equatorial) | Cₛ | 683 ± 44 |

| Data from ab initio calculations up to the MP2(full)/6-311+G(2df,2pd) level of theory.[1] |

Thermochemical Data for Cyclopentane (for comparison)

To provide context, the experimentally determined gas-phase thermochemical properties of cyclopentane are listed in Table 2.

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (ΔfH°gas) | -76.5 ± 0.8 | kJ/mol | [2] |

| Standard Entropy (S°gas) | 292.8 ± 0.4 | J/mol·K | [2] |

| Heat Capacity (Cp) at 298.15 K | 82.8 ± 2.0 | J/mol·K | [2] |

| Data from the NIST WebBook.[2] |

Methodologies for Determining Gas-Phase Thermochemistry

The determination of gas-phase thermochemical data relies on a combination of experimental techniques and computational methods.

Experimental Protocols

1. Combustion Calorimetry

Combustion calorimetry is a primary experimental method for determining the enthalpy of formation of organic compounds. For halogenated compounds, the procedure requires special considerations to ensure complete combustion and accurate analysis of the products.

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container called a bomb. The heat released by the combustion reaction is measured by observing the temperature change of the surrounding calorimeter.

-

Apparatus: A high-pressure combustion bomb, a calorimeter (often of the isoperibol or adiabatic type), a sensitive thermometer, and systems for gas handling and product analysis.

-

Procedure for Halogenated Compounds:

-

A weighed sample of the fluorinated compound is placed in a crucible within the combustion bomb.

-

A small amount of a hydrocarbon oil is often added to promote complete combustion.

-

The bomb is sealed, purged of air, and filled with a known excess of pure oxygen to a pressure of about 30 atm. A small, known amount of water is often added to the bomb to ensure that the halogen acid produced is in a well-defined aqueous state.

-

The bomb is placed in the calorimeter, which is filled with a known amount of water.

-

The sample is ignited electrically.

-

The temperature of the calorimeter is monitored until it reaches a final, stable value.

-

The combustion products are carefully collected and analyzed. For fluorinated compounds, this involves trapping and quantifying carbon dioxide, and titrating the aqueous solution for hydrofluoric acid.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's law, requiring the known enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

-

2. Photoionization Mass Spectrometry (PIMS)

PIMS is a powerful technique for determining the ionization and appearance energies of molecules and their fragments, which can be used to derive enthalpies of formation of ions and, in some cases, neutral species.

-

Principle: Molecules are ionized by photons of a specific energy. By varying the photon energy and detecting the resulting ions with a mass spectrometer, the minimum energy required to ionize the molecule (ionization energy) or to form a specific fragment ion (appearance energy) can be determined.

-

Apparatus: A tunable vacuum ultraviolet (VUV) light source (such as a synchrotron or a discharge lamp), a photoionization chamber, a mass spectrometer (often a time-of-flight or quadrupole analyzer), and a gas handling system.

-

Procedure:

-

A gaseous sample of the compound is introduced into the photoionization chamber at low pressure.

-

The sample is irradiated with VUV photons of a precisely known and variable energy.

-

The ions produced are extracted from the chamber and analyzed by the mass spectrometer.

-

The ion signal for the parent ion and any fragment ions is recorded as a function of photon energy.

-

The ionization energy is determined from the onset of the parent ion signal in the photoionization efficiency (PIE) curve.

-

The appearance energy of a fragment ion is determined from the onset of its signal in the PIE curve.

-

The enthalpy of formation of the parent ion can be calculated by adding the ionization energy to the known enthalpy of formation of the neutral molecule. Conversely, if the enthalpy of formation of the ion is known, the enthalpy of formation of the neutral can be determined.

-

Computational Protocols

High-level ab initio and density functional theory (DFT) calculations are now routinely used to predict the thermochemical properties of molecules with high accuracy.

1. Gaussian-n (Gn) and Complete Basis Set (CBS) Methods

The Gn (e.g., G3, G4) and CBS (e.g., CBS-QB3) methods are composite computational protocols designed to achieve high accuracy in thermochemical calculations.

-

Principle: These methods combine the results of several calculations at different levels of theory and with different basis sets to approximate the results of a much more computationally expensive, high-level calculation with a very large basis set. They typically involve geometry optimization, vibrational frequency calculation, and a series of single-point energy calculations.

-

Typical Workflow (e.g., CBS-QB3):

-

Geometry Optimization: The molecular geometry is optimized using a DFT method, typically B3LYP with a moderate basis set.

-

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory as the geometry optimization. These are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed at the optimized geometry using methods such as MP2, MP4, and CCSD(T) with progressively larger basis sets.

-

Extrapolation: The energies are extrapolated to the complete basis set limit.

-

Final Energy Calculation: The final energy is a sum of the extrapolated energy, the ZPVE, and empirical corrections.

-

Thermochemical Properties: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes. The standard entropy and heat capacity are calculated from the vibrational frequencies and molecular structure using statistical mechanics.

-

2. Isodesmic Reactions

Isodesmic reactions are a computational strategy used to improve the accuracy of calculated enthalpies of formation by leveraging error cancellation.

-

Principle: An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of reaction for such a reaction, errors in the computational method tend to cancel out.

-

Procedure:

-

A balanced isodesmic reaction is constructed where the target molecule (this compound) is a product, and the other reactants and products are smaller molecules for which accurate experimental enthalpies of formation are known.

-

The electronic energies of all species in the reaction are calculated at a chosen level of theory.

-

The enthalpy of the reaction is calculated from the computed electronic energies and thermal corrections.

-

The enthalpy of formation of the target molecule is then derived from the calculated enthalpy of reaction and the known experimental enthalpies of formation of the other species in the reaction.

-

Visualizations

The following diagrams illustrate the general workflows for the experimental and computational determination of gas-phase thermochemistry.

Caption: Workflow for Experimental Thermochemistry.

Caption: Workflow for Computational Thermochemistry.

Conclusion

While experimental gas-phase thermochemical data for this compound remain elusive, this guide outlines the robust experimental and computational methodologies available for their determination. Computational studies have provided valuable insights into the conformational preferences of this compound. For accurate thermochemical data, high-level computational approaches such as the G3 or CBS-QB3 methods are recommended. The experimental protocols for combustion calorimetry and photoionization mass spectrometry, though not yet applied to this compound, represent the gold standard for obtaining such data. This guide serves as a foundational resource for researchers and professionals in drug development, providing the necessary theoretical and practical background to understand, and potentially determine, the gas-phase thermochemistry of this compound and related molecules.

References

Navigating the Conformational Landscape: A Technical Guide to the Structural Determination of Fluorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed in the structural determination of fluorocyclopentane. Due to its relatively low boiling point, structural analysis of this molecule predominantly relies on gas-phase techniques rather than traditional single-crystal X-ray diffraction. This document details the experimental protocols for gas-phase electron diffraction (GED) and microwave spectroscopy, the primary methods for elucidating the geometric parameters of this compound. Furthermore, it delves into the conformational analysis of the molecule, presenting key quantitative data on its stable twisted conformation and the energetic barriers associated with its pseudorotation pathway. The information is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, where the unique properties of fluorinated cyclic compounds are of significant interest.

Introduction: The Challenge of a Non-Crystalline Structure

The determination of the precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its physical properties and chemical reactivity. For many organic compounds, single-crystal X-ray crystallography provides the definitive solid-state structure. However, for volatile compounds like this compound, obtaining a suitable single crystal for diffraction studies is often impracticable. Consequently, the structural elucidation of this compound has been accomplished through the application of powerful gas-phase techniques, namely gas-phase electron diffraction (GED) and microwave spectroscopy. These methods provide detailed information about the molecule's geometry and conformational preferences in the gaseous state, free from intermolecular interactions present in the solid or liquid phases.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the vapor phase.[1] It is based on the scattering of a high-energy electron beam by the gas-phase molecules. The resulting diffraction pattern contains information about the internuclear distances within the molecule.

Experimental Protocol

A typical GED experiment involves the following steps:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules. The scattered electrons form a diffraction pattern, which is captured on a detector, such as a photographic plate or a CCD camera.

-

Data Analysis: The radially symmetric diffraction pattern is converted into a one-dimensional intensity profile as a function of the scattering angle. This profile is then mathematically transformed into a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other. By fitting this curve to a theoretical model of the molecule, precise bond lengths, bond angles, and dihedral angles can be determined.[1]

Microwave Spectroscopy

Microwave spectroscopy is another high-resolution technique used to determine the structure of gas-phase molecules with a permanent dipole moment.[2] This method measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its quantized rotational energy levels.[3][4] The rotational constants derived from the spectrum are inversely proportional to the moments of inertia of the molecule, which in turn depend on its geometry.

Experimental Protocol

The key steps in a microwave spectroscopy experiment are:

-

Sample Preparation: A gaseous sample of this compound at low pressure is introduced into a waveguide or a resonant cavity.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of sweeping frequency.

-

Absorption Detection: As the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, absorption occurs. This absorption is detected by a sensitive detector.

-

Spectral Analysis: The resulting absorption spectrum consists of a series of sharp lines. By assigning these spectral lines to specific rotational transitions, the rotational constants (A, B, and C) of the molecule can be determined with high precision.

-

Structure Refinement: The experimentally determined rotational constants are then used to refine the molecular structure, often in conjunction with data from other techniques like GED or with the aid of computational chemistry.

Conformational Analysis of this compound

Saturated five-membered rings like cyclopentane are not planar and exist in puckered conformations to relieve torsional strain.[5] For this compound, the two primary puckered conformations are the envelope (Cs symmetry) and the half-chair or twisted (C2 symmetry) forms. Through a combination of spectroscopic studies and ab initio calculations, it has been established that the most stable conformation of this compound is the twisted C1 conformer.[6][7]

The envelope forms, with the fluorine atom in either an axial or equatorial position, are not energy minima but rather represent transition states (saddle points) on the potential energy surface for pseudorotation.[6][7]

Quantitative Structural Data

The following tables summarize the key quantitative data obtained from the structural determination and conformational analysis of this compound.

Conformational Energy Differences

The relative energies of the different conformations of this compound have been determined through ab initio calculations.[6][7]

| Conformation | Point Group | Relative Energy (cm⁻¹) | Status |

| Twisted | C₁ | 0 | Minimum |

| Envelope (Axial F) | Cₛ | 75 ± 33 | Transition State |

| Envelope (Equatorial F) | Cₛ | 683 ± 44 | Transition State |

Structural Parameters of the Twisted Conformer

The adjusted r₀ structural parameters for the heavy atoms of the most stable twisted conformer of this compound have been determined by fitting predicted values to rotational constants obtained from microwave spectroscopy.[6][7]

| Parameter | Atom Pair | Distance (Å) |

| Bond Length | C₁-C₂ | 1.531(3) |

| Bond Length | C₁-C₅ | 1.519(3) |

| Bond Length | C₂-C₃ | 1.553(3) |

| Bond Length | C₄-C₅ | 1.533(3) |

| Bond Length | C₃-C₄ | 1.540(3) |

| Bond Length | C₁-F | 1.411(3) |

| Parameter | Atoms | Angle (°) |

| Bond Angle | ∠C₅-C₁-C₂ | 105.5(5) |

| Bond Angle | ∠C₁-C₂-C₃ | 106.2(5) |

| Bond Angle | ∠C₁-C₅-C₄ | 102.9(5) |

| Bond Angle | ∠F-C₁-C₂ | 108.9(5) |

| Bond Angle | ∠F-C₁-C₅ | 107.6(5) |

| Dihedral Angle | ∠C₂-C₃-C₄-C₅ | 25.3(3) |

Conclusion

The structural determination of this compound serves as an excellent case study for the application of gas-phase techniques in molecular structure analysis. The combined use of gas-phase electron diffraction, microwave spectroscopy, and computational chemistry has provided a detailed picture of its geometry and conformational landscape. The preference for a twisted C₁ conformation and the energetic barriers for pseudorotation are key findings that contribute to a deeper understanding of the stereoelectronic effects of fluorine substitution in cyclic systems. This knowledge is of significant value to researchers in drug development and materials science, where the modulation of molecular conformation is a critical aspect of designing molecules with desired properties.

References

- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Conformational stability, r0 structural parameters, ab initio calculations, and vibrational assignment for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental physicochemical properties of fluorocyclopentane, a compound of increasing interest in organic synthesis and pharmaceutical development.

Core Molecular Data

This compound is a cyclic organic compound where a single fluorine atom substitutes a hydrogen atom on the cyclopentane ring.[1] This substitution significantly influences the molecule's physical and chemical properties.[1][2]

Below is a summary of its key molecular identifiers and properties.

| Parameter | Value |

| Molecular Formula | C₅H₉F[1][2][3][4] |

| Molecular Weight | 88.12 g/mol [1][2][3] |

| IUPAC Name | This compound[2][3] |

| CAS Number | 1481-36-3[1][2][3] |

| Canonical SMILES | C1CCC(C1)F[2] |

| InChI Key | YHYNFMGKZFOMAG-UHFFFAOYSA-N[2] |

Structural Representation

The structure of this compound is foundational to its reactivity and interactions in various chemical systems. The following diagram illustrates the logical connectivity of the atoms in the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. While specific, detailed experimental procedures are proprietary and vary by manufacturer, general synthetic routes can be outlined.

General Synthesis of this compound:

A common method for the synthesis of this compound involves the fluorination of cyclopentanol or its derivatives. One illustrative, though not exhaustive, protocol is as follows:

-

Starting Material: Cyclopentanol.

-

Fluorinating Agent: A suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a similar reagent, is used.

-

Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane, at low temperatures to control the reactivity of the fluorinating agent.

-

Workup: The reaction mixture is quenched with a suitable reagent, such as water or a saturated aqueous solution of sodium bicarbonate.

-

Purification: The crude product is then purified by distillation or column chromatography to yield pure this compound.

It is imperative for researchers to consult peer-reviewed literature for validated and detailed experimental protocols tailored to their specific research needs.

Logical Workflow for Compound Analysis

The analysis of this compound and its derivatives follows a structured workflow to ensure comprehensive characterization.

References

Spectroscopic Characterization of Monofluoroalkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize monofluoroalkanes. Focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid in the structural elucidation of these important compounds in research and drug development.

Introduction to Spectroscopic Techniques for Monofluoroalkane Analysis

The introduction of a fluorine atom into an alkane molecule significantly influences its physical, chemical, and biological properties. Spectroscopic techniques are indispensable for unequivocally identifying and characterizing these fluorinated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework and probing the environment of the fluorine nucleus. ¹H, ¹³C, and ¹⁹F NMR experiments provide critical information on chemical shifts and spin-spin coupling constants.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and is particularly useful for detecting the characteristic stretching vibration of the carbon-fluorine (C-F) bond.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of monofluoroalkanes. The presence of the spin-½ ¹⁹F nucleus provides an additional, highly sensitive NMR handle.

Data Presentation: NMR of Monofluoroalkanes

The following tables summarize typical NMR data for simple monofluoroalkanes. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for Monofluoroalkanes

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Fluoromethane (CH₃F) | -CH₃ | 4.10 | d | ²JHF = 46.3 |

| Fluoroethane (CH₃CH₂F) | -CH₃ | 1.25 | dt | ³JHH = 7.4, ³JHF = 24.7 |

| -CH₂F | 4.38 | dq | ²JHF = 47.3, ³JHH = 7.4 | |

| 1-Fluoropropane (CH₃CH₂CH₂F) | -CH₃ | 0.97 | t | ³JHH = 7.45 |

| -CH₂- | 1.68 | m | ||

| -CH₂F | 4.30 | dt | ²JHF = 47.35, ³JHH = 6.20 | |

| 2-Fluoropropane (CH₃CHFCH₃) | -CH₃ | 1.23 | dd | ³JHH = 6.3, ³JHF = 23.5 |

| -CHF | 4.64 | dsept | ²JHF = 48.2, ³JHH = 6.3 |

d: doublet, t: triplet, q: quartet, sept: septet, m: multiplet

Table 2: ¹³C NMR Data for Monofluoroalkanes

| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) |

| Fluoromethane (CH₃F) | -CH₃ | 74.7 | d | 164.5 |

| Fluoroethane (CH₃CH₂F) | -CH₃ | 15.1 | d | 21.0 |

| -CH₂F | 78.9 | d | 169.0 | |

| 1-Fluoropropane (CH₃CH₂CH₂F) | -CH₃ | 10.5 | s | |

| -CH₂- | 23.2 | d | 20.0 | |

| -CH₂F | 83.1 | d | 166.0 | |

| 2-Fluoropropane (CH₃CHFCH₃) | -CH₃ | 21.5 | d | 22.0 |

| -CHF | 90.1 | d | 169.0 |

d: doublet, s: singlet

Table 3: ¹⁹F NMR Data for Monofluoroalkanes (Referenced to CFCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity |

| Fluoromethane (CH₃F) | -271.9 | q |

| Fluoroethane (CH₃CH₂F) | -213.0 | tq |

| 1-Fluoropropane (CH₃CH₂CH₂F) | -218.0 | t |

| 2-Fluoropropane (CH₃CHFCH₃) | -187.0 | sept |

q: quartet, tq: triplet of quartets, t: triplet, sept: septet

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Monofluoroalkanes are often volatile liquids or gases. For NMR analysis, they are typically dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube to a concentration of approximately 1-10 mg/mL. For gaseous samples, a pressure-resistant NMR tube may be required.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically used.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 1-5 s

-

Acquisition Time (aq): ~3-4 s

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is common to obtain singlets for each carbon, simplifying the spectrum. To observe C-F coupling, a proton-decoupled experiment without ¹⁹F decoupling is performed.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Number of Scans: 128-1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2 s

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: A simple one-pulse sequence with proton decoupling is often sufficient. Inverse-gated decoupling can be used for more accurate integration.[1]

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width (e.g., 250 ppm) is initially recommended due to the large chemical shift range of ¹⁹F.[2]

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-5 s

-

Reference: An external reference such as CFCl₃ is commonly used.

-

Visualization: NMR Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of a C-F bond in a molecule.

Data Presentation: C-F Stretching Frequencies

The C-F stretching vibration typically appears in the fingerprint region of the IR spectrum, and its exact position can be influenced by the surrounding molecular structure.

Table 4: Characteristic C-F Stretching Frequencies for Monofluoroalkanes

| Compound | C-F Stretching Frequency (cm⁻¹) |

| Fluoromethane (CH₃F) | 1049 |

| Fluoroethane (CH₃CH₂F) | 1075 |

| 1-Fluoropropane (CH₃CH₂CH₂F) | 1090 |

| 2-Fluoropropane (CH₃CHFCH₃) | 1150 |

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

Liquid Samples: For volatile monofluoroalkanes, a gas cell or a sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr) can be used.[3] A drop of the liquid can also be placed between two salt plates to form a thin film.[4]

-

Attenuated Total Reflectance (ATR): A drop of the liquid sample can be placed directly onto the ATR crystal. This is often the simplest method for liquid samples.

Data Acquisition (FT-IR):

-

Background Spectrum: A background spectrum of the empty sample holder (or the salt plates/ATR crystal) is recorded to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Visualization: IR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry of monofluoroalkanes, typically using electron ionization (EI), provides the molecular weight and a characteristic fragmentation pattern that aids in structure determination.

Data Presentation: Mass Spectrometry of Monofluoroalkanes

The fragmentation of monofluoroalkanes is influenced by the stability of the resulting carbocations and radical species.

Table 5: Key Mass Spectral Data for Monofluoroalkanes (EI-MS)

| Compound | Molecular Formula | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Other Key Fragments (m/z) |

| Fluoromethane | CH₃F | 34 | 33 | 32, 15 |

| Fluoroethane | C₂H₅F | 48 | 47 | 33, 29, 28 |

| 1-Fluoropropane | C₃H₇F | 62 | 43 | 41, 33, 27 |

| 2-Fluoropropane | C₃H₇F | 62 | 43 | 47, 41, 33 |

Experimental Protocol: Mass Spectrometry

Sample Introduction:

-

Gas Chromatography (GC-MS): For volatile monofluoroalkanes, GC is an ideal method for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.[5][6]

-

Direct Infusion: A gaseous sample or the headspace vapor of a liquid sample can be introduced directly into the ion source.

Ionization and Analysis:

-

Ionization Method: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.[7]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Visualization: MS Analysis Workflow

Integrated Spectroscopic Workflow for Structure Elucidation

The most confident structural assignment of an unknown monofluoroalkane is achieved by integrating the data from all three spectroscopic techniques.

By following this integrated approach, researchers can confidently determine the structure of monofluoroalkanes, a critical step in the development of new pharmaceuticals and advanced materials.

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. 1-CHLORO-2-FLUOROETHANE(762-50-5) 1H NMR [m.chemicalbook.com]

- 5. Sample preparation GC-MS [scioninstruments.com]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. biophysics.org [biophysics.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Fluorinated Cycloalkanes

Abstract

Fluorinated cycloalkanes have emerged as crucial structural motifs in medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine atoms, such as altered lipophilicity, metabolic stability, and conformational preferences, make these compounds highly valuable in the design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated cycloalkanes. It covers the seminal moments in organofluorine chemistry, details the evolution of synthetic methodologies from early uncontrolled reactions to modern selective fluorination techniques, and presents key quantitative data on the properties of these compounds. Detailed experimental protocols for significant synthetic transformations and visualizations of key concepts are provided to serve as a practical resource for researchers in the field.

Introduction: The Dawn of Organofluorine Chemistry

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. One of the earliest reports dates back to 1862, when Alexander Borodin accomplished the first nucleophilic replacement of a halogen with fluoride.[1] However, the extreme reactivity of elemental fluorine, first isolated by Henri Moissan in 1886, presented significant challenges, often leading to violent reactions and decomposition of organic substrates.[1] The development of organofluorine chemistry was thus a story of taming fluorine's reactivity.

The strategic incorporation of fluorine into organic molecules, particularly cyclic systems, gained significant momentum during World War II with the Manhattan Project, which required materials resistant to highly corrosive fluorine and uranium hexafluoride (UF₆).[1] This necessity spurred the development of methods to produce perfluorinated alkanes and cycloalkanes, laying the groundwork for future innovations. Today, fluorinated cycloalkanes are integral to numerous FDA-approved drugs, where they are used to fine-tune a molecule's properties to enhance potency, improve metabolic stability, or increase binding affinity.[2]

Evolution of Synthetic Methodologies

The synthesis of fluorinated cycloalkanes has evolved dramatically from hazardous, non-selective methods to highly sophisticated and controlled processes.

Early Methods: Direct and Electrochemical Fluorination

Initial attempts to synthesize fluorinated cycloalkanes involved the direct reaction of hydrocarbons with elemental fluorine. These reactions were notoriously difficult to control. A significant breakthrough was the Fowler Process , developed for the Manhattan Project, which uses high-valency metal fluorides, such as cobalt(III) fluoride (CoF₃), to moderate the reaction. In this process, the hydrocarbon vapor is passed over a heated bed of CoF₃, which acts as a fluorine carrier, leading to perfluorination.

Another early technique is electrochemical fluorination (ECF), or the Simons process, where a substrate is electrolyzed in anhydrous hydrogen fluoride. While effective for producing perfluorinated compounds, ECF often suffers from low yields and rearrangements.

Modern Synthetic Protocols

Modern organic chemistry has equipped researchers with a diverse toolkit for the precise introduction of fluorine into cyclic systems.

-

Nucleophilic Fluorination : This is a widely used method involving the displacement of a leaving group (e.g., hydroxyl, tosylate) with a nucleophilic fluoride source like DAST (diethylaminosulfur trifluoride) or Deoxofluor.[3] These reactions often proceed with an inversion of stereochemistry.[3]

-

Electrophilic Fluorination : Reagents like Selectfluor® provide an electrophilic fluorine source ("F⁺") that can react with electron-rich species like enols or enolates, making it a key method for synthesizing α-fluorinated cyclic ketones.[4]

-

Hydrogenation of Fluorinated Arenes : A powerful strategy for accessing a wide range of fluorinated cycloalkanes involves the hydrogenation of readily available fluorinated aromatic compounds. Catalysts, often based on rhodium, are used to achieve high selectivity.[5]

-

Decarboxylative Fluorination : This method transforms aliphatic carboxylic acids into the corresponding alkyl fluorides using a reagent like Selectfluor in the presence of a catalyst such as silver nitrate (AgNO₃).[6][7]

Detailed Experimental Protocols

Protocol: Perfluorination via the Fowler Process (Example: Perfluoromethylcyclohexane)

The Fowler process is a gas-phase fluorination method suitable for producing perfluorinated compounds.[8]

-

Objective : To synthesize perfluoromethylcyclohexane from toluene. Toluene is often preferred over methylcyclohexane as the starting material because it requires less elemental fluorine.[8]

-

Reagents : Toluene (C₇H₈), Cobalt(II) fluoride (CoF₂), Elemental Fluorine (F₂).

-

Procedure :

-

A reactor tube is packed with cobalt(II) fluoride.

-

Elemental fluorine gas is passed through the heated reactor (typically >250°C) to generate cobalt(III) fluoride (CoF₃) in situ.

-

The fluorine flow is stopped, and vaporized toluene is passed through the heated bed of CoF₃.

-

The CoF₃ acts as a fluorine transfer agent, fluorinating the toluene and being reduced back to CoF₂. The reaction is: C₇H₈ + 28CoF₃ → C₇F₁₄ + 8HF + 28CoF₂.

-

The effluent gas, containing perfluoromethylcyclohexane (C₇F₁₄) and hydrogen fluoride (HF), is passed through a condenser to isolate the product.

-

The CoF₂ can be regenerated by repeating step 2, allowing for a continuous process.

-

Protocol: Hydrogenation of a Fluorinated Arene (General)

This method provides access to specifically substituted fluorinated cycloalkanes.[5]

-

Objective : To synthesize a fluorinated cyclohexane derivative from a corresponding fluorinated benzene derivative.

-

Reagents : Substituted fluoroarene, Hydrogen gas (H₂), Rhodium-based catalyst (e.g., Rh/C or a specific rhodium complex), solvent (e.g., methanol, ethanol).

-

Procedure :

-

The fluorinated arene is dissolved in an appropriate solvent in a high-pressure reaction vessel (autoclave).

-

The rhodium catalyst is added to the solution. The catalyst loading is typically 1-5 mol%.

-

The vessel is sealed, purged with an inert gas (e.g., argon), and then pressurized with hydrogen gas.

-

The reaction mixture is stirred vigorously at a set temperature and pressure until the reaction is complete (monitored by techniques like GC-MS or TLC).

-

After completion, the vessel is cooled, and the hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or column chromatography, to yield the fluorinated cyclohexane.

-

Quantitative Data and Physicochemical Properties

The introduction of fluorine into a cycloalkane ring dramatically alters its electronic and physical properties. This is a primary reason for their utility in drug design.

Impact on Acidity and Lipophilicity

The strong electron-withdrawing inductive effect of fluorine is a key modulator of properties. For example, gem-difluorination (replacing a CH₂ group with CF₂) has predictable effects on the acidity of nearby functional groups.

| Property Change with gem-Difluorination | Observation | Reference |

| pKa (Amines) | Decreased by 0.3 - 0.5 units (amine becomes less basic) | [9] |

| pKa (Carboxylic Acids) | Decreased (acid becomes more acidic) | [10] |

| LogP (Lipophilicity) | Complex trends; can increase or decrease depending on fluorine position and overall molecular structure. | [2][10] |

Physical Properties of Perfluorocycloalkanes

Perfluorinated cycloalkanes are characterized by their chemical inertness, thermal stability, and unique physical properties compared to their hydrocarbon analogs.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Perfluorocyclohexane | C₆F₁₂ | 300.05 | 52 | 59-60 |

| Perfluoromethylcyclohexane | C₇F₁₄ | 350.06 | -37 | 76 |

(Data sourced from[8][11][12])

Applications in Drug Development

Fluorinated cycloalkanes are considered "privileged" structures in medicinal chemistry. The rigid framework of the cycloalkane ring combined with the electronic effects of fluorine allows for precise control over a drug candidate's profile.

-

Conformational Control : Fluorine atoms can influence the preferred conformation of the cycloalkane ring, which can lock the molecule into a bioactive shape for optimal target binding.

-

Metabolic Stability : The carbon-fluorine bond is the strongest single bond in organic chemistry.[1] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes (e.g., Cytochrome P450), thereby increasing the drug's half-life.

-

Modulating Lipophilicity : Fluorination can alter a molecule's lipophilicity (LogP), affecting its solubility, permeability across cell membranes, and off-target toxicity.

-

Enhanced Binding Interactions : The polarized C-F bond can engage in favorable dipole-dipole, hydrogen bonding, and orthogonal multipolar interactions with protein targets, increasing binding affinity and potency.[2]

Examples of FDA-approved drugs containing fluorinated cycloalkane motifs include Maraviroc (HIV treatment), Ivosidenib (cancer treatment), and Sitafloxacin (antibiotic), demonstrating their therapeutic relevance.[2][10][13]

Conclusion and Future Outlook

The journey of fluorinated cycloalkanes from laboratory curiosities born out of military necessity to indispensable tools in modern drug discovery is a testament to the progress of synthetic chemistry. Early methods, while groundbreaking, were often blunt instruments. Today, chemists can selectively install fluorine atoms onto complex cyclic scaffolds with remarkable precision. The continued development of novel fluorination reactions, particularly those involving late-stage C-H fluorination, promises to further expand the accessible chemical space. As our understanding of fluorine's subtle effects on molecular properties deepens, fluorinated cycloalkanes will undoubtedly play an even greater role in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. research.unipd.it [research.unipd.it]

- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 8. Perfluoromethylcyclohexane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Perfluorocyclohexane - Wikipedia [en.wikipedia.org]

- 12. CAS 355-68-0: Perfluorocyclohexane | CymitQuimica [cymitquimica.com]

- 13. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Fluorocyclopentane: A Detailed Examination of its Application as a Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fluorocyclopentane (C₅H₉F), a fluorinated derivative of cyclopentane, is emerging as a solvent of interest in organic synthesis.[1] Its unique physicochemical properties, stemming from the introduction of a fluorine atom, suggest its potential as a stable and effective medium for a variety of chemical transformations.[1][2] This document provides a comprehensive overview of the characteristics of this compound and explores its potential applications in key organic reactions, offering detailed (though currently limited in publicly available data) protocols and comparative data where possible.

Physical and Chemical Properties

This compound is a colorless, volatile, and highly flammable liquid at room temperature.[1][3] The presence of the highly electronegative fluorine atom induces a significant dipole moment, altering its properties compared to its non-fluorinated counterpart, cyclopentane.[1] It is characterized by its low reactivity and high stability, making it a suitable solvent for reactions involving sensitive compounds.[4]

A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉F | [1][2][3][4] |

| Molecular Weight | 88.12 g/mol | [1][3] |

| Boiling Point | 68.8°C at 760 mmHg | [1] |

| Density | ~0.9 g/cm³ | [1] |

| Appearance | Colorless liquid | [4] |

| Refractive Index (n20D) | 1.39 | [4] |

Solubility Characteristics

The principle of "like dissolves like" governs the solubility of organic compounds in this compound. Due to its fluorinated nature, it is expected to show good solubility for other fluorinated molecules. Its overall polarity, influenced by the C-F bond, allows it to dissolve a range of organic materials.[4] However, detailed quantitative data on the solubility of various classes of organic compounds in this compound is not extensively available in the public domain. General solubility principles suggest that compounds with moderate polarity would be most soluble.

Applications in Organic Synthesis

While specific, detailed applications of this compound as a primary solvent in a wide array of published organic reactions are not yet abundant, its properties suggest its utility in several key reaction classes. It is known to be capable of participating in or serving as a medium for nucleophilic substitutions and radical reactions.[1][2]

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

The polarity of the solvent plays a crucial role in the outcome of nucleophilic substitution reactions. Polar protic solvents tend to favor Sₙ1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents are preferred for Sₙ2 reactions.[5][6] this compound, being a polar aprotic solvent, could theoretically be a suitable medium for Sₙ2 reactions. Its stability would also be advantageous in preventing unwanted side reactions.

Logical Workflow for Solvent Selection in Nucleophilic Substitution:

Caption: Solvent selection logic for Sₙ1 vs. Sₙ2 reactions.

Experimental Protocol: Hypothetical Sₙ2 Reaction

The following is a generalized, hypothetical protocol for a nucleophilic substitution reaction of an alkyl bromide with sodium cyanide, where this compound could be investigated as a solvent.

Reaction: R-Br + NaCN → R-CN + NaBr

Materials:

-

Alkyl bromide (e.g., 1-bromobutane)

-

Sodium cyanide (NaCN)

-

This compound (anhydrous)

-

Crown ether (e.g., 18-crown-6, optional to enhance solubility of NaCN)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add sodium cyanide (1.2 equivalents) and a catalytic amount of 18-crown-6 (if used).

-

Add anhydrous this compound to the flask to create a suspension.

-

Begin vigorous stirring and add the alkyl bromide (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Wash the filtrate with water to remove any remaining salts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile product.

-

Purify the product by distillation or column chromatography.

Note: This is a generalized protocol and would require optimization for specific substrates. A comparative study with a standard solvent like THF or acetonitrile would be necessary to evaluate the efficacy of this compound.

Radical Reactions

The stability and low reactivity of this compound make it an attractive candidate for radical reactions, where the solvent should ideally not participate in the reaction.[2]

Experimental Protocol: Radical Bromination of an Alkane (Hypothetical)

This protocol describes the free-radical bromination of a hydrocarbon, such as adamantane, where this compound could serve as an inert solvent.

Reaction: C₁₀H₁₆ + Br₂ --(hν)--> C₁₀H₁₅Br + HBr

Materials:

-

Adamantane

-

Bromine (Br₂)

-

This compound

-

Photochemical reactor or a flask with a UV lamp

-

Magnetic stirrer and stir bar

Procedure:

-

In a quartz reaction vessel, dissolve adamantane (1.0 equivalent) in this compound.

-